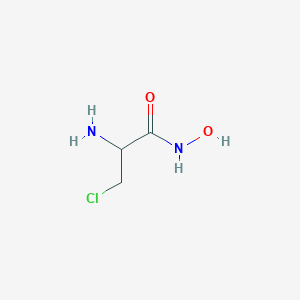

2-amino-3-chloro-N-hydroxypropanamide

説明

2-amino-3-chloro-N-hydroxypropanamide is a chemical compound with the molecular formula C₃H₇ClN₂O₂ and a molecular weight of 138.55 g/mol . It is an intermediate in the preparation of Cycloserine, an antibacterial agent used primarily as a tuberculostatic . The compound is characterized by its white to off-white solid appearance and slight solubility in water and DMSO.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-chloro-N-hydroxypropanamide typically involves the reaction of 3-chloro-2-aminopropanoic acid with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a suitable solvent, such as water or ethanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or other separation techniques to obtain the final product suitable for further use.

化学反応の分析

Types of Reactions

2-amino-3-chloro-N-hydroxypropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

科学的研究の応用

Chemical Applications

Building Block for Synthesis:

2-Amino-3-chloro-N-hydroxypropanamide serves as a crucial building block in the synthesis of various amino acid derivatives and complex organic molecules. Its structure allows for versatile modifications, making it valuable in organic synthesis.

Isotopic Labeling:

The compound is utilized in isotopic labeling for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This application aids researchers in studying molecular structures and interactions with high precision.

| Application | Description |

|---|---|

| Synthesis | Used as a building block for amino acids and organic molecules |

| Isotopic Labeling | Reference standard in NMR and mass spectrometry |

Biological Applications

Enzyme Inhibition:

Research indicates that this compound exhibits potential as an inhibitor of GABA transaminase. This inhibition can lead to increased levels of GABA, which may reduce neuronal excitability, suggesting therapeutic implications for neurological disorders.

Metabolic Studies:

The compound is employed in metabolic studies to trace biochemical pathways in living organisms. This application is crucial for understanding metabolic processes and drug interactions.

| Application | Mechanism |

|---|---|

| Enzyme Inhibition | Inhibits GABA transaminase, affecting neurotransmitter levels |

| Metabolic Tracing | Used to study biochemical pathways in organisms |

Medical Applications

Drug Development:

this compound is investigated for its role in developing diagnostic tools and therapeutic agents. It is particularly relevant in drug metabolism studies, which are essential for understanding pharmacokinetics.

Antimicrobial Properties:

The compound has shown potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis. Its ability to inhibit specific enzymes can contribute to the development of new treatments for bacterial infections .

| Application | Target Disease |

|---|---|

| Drug Development | Diagnostic tools and therapeutic agents |

| Antimicrobial | Potential treatment for tuberculosis |

Industrial Applications

Quality Control:

In the pharmaceutical industry, this compound is used for quality control and validation of products. Its stable isotopic labeling ensures consistency and accuracy during production processes.

Metal Chelation:

The compound's metal-chelating properties make it useful in various industrial processes, including metal extraction and purification. This application leverages its ability to bind metal ions effectively.

| Application | Description |

|---|---|

| Quality Control | Ensures consistency in pharmaceutical production |

| Metal Chelation | Used in metal extraction and purification processes |

Case Studies

-

Enzyme Inhibition Study:

A study explored the enzyme inhibition properties of this compound against urease, revealing significant inhibitory activity with IC50 values comparable to established inhibitors like acetohydroxamic acid. This suggests its potential as a lead compound for treating conditions associated with urease-producing bacteria . -

Synthesis of Derivatives:

Research demonstrated the successful synthesis of novel dihydropyrimidine-hydroxamic acid hybrids using this compound as a starting material. These hybrids exhibited potent urease inhibition, showcasing the compound's utility in developing new therapeutic agents .

作用機序

The mechanism of action of 2-amino-3-chloro-N-hydroxypropanamide involves its interaction with specific molecular targets and pathways. In the context of its use as an intermediate in the synthesis of Cycloserine, the compound contributes to the inhibition of bacterial cell wall synthesis by interfering with the formation of peptidoglycan, a critical component of the bacterial cell wall .

類似化合物との比較

Similar Compounds

- 2-amino-3-chloropropanoic acid

- 3-chloro-2-aminopropanoic acid

- N-hydroxypropanamide

Uniqueness

2-amino-3-chloro-N-hydroxypropanamide is unique due to its specific combination of functional groups, which allows it to serve as a versatile intermediate in various chemical syntheses. Its ability to undergo multiple types of chemical reactions, such as oxidation, reduction, and substitution, makes it a valuable compound in both research and industrial applications.

生物活性

2-Amino-3-chloro-N-hydroxypropanamide (CAS Number: 120854-55-9) is an organic compound characterized by its unique structural features, including an amino group, a chloro substituent, and a hydroxy group attached to a propanamide backbone. Its molecular formula is C₃H₇ClN₂O₂, and it has garnered attention in various biochemical and pharmacological studies due to its potential biological activities.

The compound is synthesized through the reaction of 3-chloro-2-aminopropanoic acid with hydroxylamine, typically under controlled conditions to ensure high yield and purity. The synthesis can be carried out in solvents like water or ethanol, often requiring a catalyst to facilitate the reaction.

Key Features:

- Molecular Weight : 138.55 g/mol

- Chirality : The compound possesses a chiral center, making it relevant for studies involving stereochemistry.

This compound is primarily known for its role as an intermediate in the synthesis of cycloserine, an antibiotic that inhibits bacterial cell wall synthesis by targeting D-alanine-D-alanine ligase. This inhibition disrupts the formation of peptidoglycan, a critical component of bacterial cell walls, thereby exerting antibacterial effects .

Biological Activity

The biological activity of this compound is linked to its interactions with various enzymes and proteins. It acts as a substrate analogue, mimicking naturally occurring amino acids such as serine. This structural similarity allows it to participate in enzyme inhibition studies and protein modification research .

Enzyme Interactions:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.

- Protein Modification : Its functional groups enable it to form hydrogen bonds and engage in nucleophilic substitution reactions crucial for biological processes.

Research Findings

Recent studies have focused on the compound's binding affinities and mechanisms of action with biological targets. The presence of both amine and hydroxy functional groups allows it to participate in key reactions essential for understanding its therapeutic roles.

Case Studies:

- Antibacterial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties, making them candidates for further development as antimicrobial agents.

- Enzyme Studies : Investigations into its interactions with various enzymes have demonstrated its potential as a competitive inhibitor in certain biochemical pathways .

Comparative Analysis with Similar Compounds

The following table summarizes key features of structurally similar compounds:

| Compound Name | Key Features |

|---|---|

| 3-Chloro-N-(prop-2-yn-1-yl)propanamide | Lacks the hydroxy group; has a propynyl substituent. |

| N-Hydroxy-N-(prop-2-yn-1-yl)propanamide | Lacks the chloro group; retains the propynyl group. |

| 3-Chloro-N-hydroxypropanamide | Lacks the propynyl group; simpler structure. |

| (R)-2-Amino-3-hydroxypropanamide | Non-proteinogenic amino acid derivative; chiral. |

The unique combination of functional groups in this compound allows for broader chemical reactivity compared to similar compounds, enhancing its value in research applications .

Applications

This compound has several applications across different fields:

- Chemistry : Used as an intermediate in organic synthesis.

- Biology : Studied for potential biological activities and interactions with biomolecules.

- Medicine : Investigated for its role in synthesizing antibacterial agents like cycloserine.

- Industry : Utilized in pharmaceutical production and other fine chemicals .

特性

IUPAC Name |

2-amino-3-chloro-N-hydroxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClN2O2/c4-1-2(5)3(7)6-8/h2,8H,1,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWBXJPECQJXKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NO)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10330784 | |

| Record name | 2-amino-3-chloro-N-hydroxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10330784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120854-55-9 | |

| Record name | 2-amino-3-chloro-N-hydroxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10330784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。